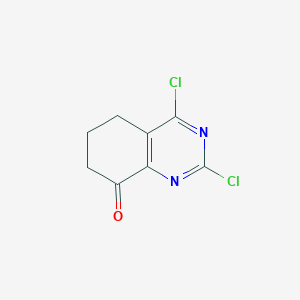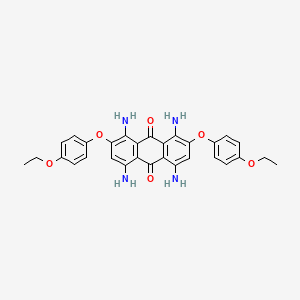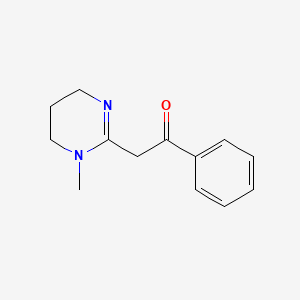
(5-Methyl-1,2,4-oxadiazol-3-yl)methyl 1H-imidazole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Methyl-1,2,4-oxadiazol-3-yl)methyl 1H-imidazole-1-carboxylate is a compound that belongs to the class of heterocyclic organic compounds It features both an oxadiazole and an imidazole ring, which are known for their diverse biological and chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-1,2,4-oxadiazol-3-yl)methyl 1H-imidazole-1-carboxylate typically involves the formation of the oxadiazole and imidazole rings through cyclization reactions. One common method involves the reaction of an amidoxime with an isatoic anhydride in a basic medium such as NaOH in DMSO at ambient temperature . This method allows for the formation of the oxadiazole ring, which can then be further functionalized to introduce the imidazole moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(5-Methyl-1,2,4-oxadiazol-3-yl)methyl 1H-imidazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of reduced imidazole derivatives.
Aplicaciones Científicas De Investigación
(5-Methyl-1,2,4-oxadiazol-3-yl)methyl 1H-imidazole-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of (5-Methyl-1,2,4-oxadiazol-3-yl)methyl 1H-imidazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The oxadiazole and imidazole rings can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
Thiazoles: Similar to oxadiazoles, thiazoles are heterocyclic compounds with sulfur and nitrogen atoms.
Triazoles: Another class of heterocyclic compounds with three nitrogen atoms.
Uniqueness
(5-Methyl-1,2,4-oxadiazol-3-yl)methyl 1H-imidazole-1-carboxylate is unique due to the combination of oxadiazole and imidazole rings in its structure. This dual functionality allows for a broader range of chemical reactivity and biological activity compared to compounds with only one of these rings.
Propiedades
Número CAS |
784148-73-8 |
|---|---|
Fórmula molecular |
C8H8N4O3 |
Peso molecular |
208.17 g/mol |
Nombre IUPAC |
(5-methyl-1,2,4-oxadiazol-3-yl)methyl imidazole-1-carboxylate |
InChI |
InChI=1S/C8H8N4O3/c1-6-10-7(11-15-6)4-14-8(13)12-3-2-9-5-12/h2-3,5H,4H2,1H3 |
Clave InChI |
JCQUUSHQUPKSHC-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=NO1)COC(=O)N2C=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 3-[2-bromo-4-(trifluoromethyl)phenyl]propanoate](/img/structure/B13124705.png)


![Ethyl3-chloro-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B13124731.png)






![4-Amino-1H-benzo[d][1,2,3]triazol-5-ol](/img/structure/B13124771.png)
